N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring with a triazolopyridazine moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions to form the triazolopyridazine ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazolopyridazine intermediate.
Introduction of the Carboxamide Group: The carboxamide group is typically introduced via amide bond formation, using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in its action, providing insights into its potential therapeutic effects.
Pharmacology: Researchers can investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The triazolopyridazine moiety is known to interact with various biological targets, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- N-(4-methoxyphenyl)-3-chloropropanamide
Uniqueness
Compared to similar compounds, N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide stands out due to its unique combination of structural features. The presence of both the triazolopyridazine and piperidine rings provides a distinct pharmacological profile, potentially offering advantages in terms of potency, selectivity, and therapeutic efficacy.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide (CAS Number: 1081139-64-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound's molecular formula is C21H25ClN6O2 with a molecular weight of 428.9 g/mol. Its structure features a piperidine ring, a triazole moiety, and a chloromethoxyphenyl substituent, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H25ClN6O2 |
Molecular Weight | 428.9 g/mol |
CAS Number | 1081139-64-1 |
Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have indicated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains. In vitro tests revealed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound 1 | 32 | Staphylococcus aureus |
Compound 2 | 16 | Escherichia coli |
These findings suggest that the compound may possess similar antibacterial properties due to its structural components.
Anticancer Activity
The triazole framework in the compound is associated with various anticancer activities. Research indicates that triazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example:
- Cell Line : HCT116 (colon carcinoma)
- IC50 : 6.2 µM
- Cell Line : T47D (breast cancer)
- IC50 : 27.3 µM
These results highlight the potential of this compound as an anticancer agent.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored through assays measuring inhibition of cyclooxygenase (COX) enzymes. Inhibition of COX enzymes is crucial for reducing inflammation:
Compound | IC50 (µmol) | COX Enzyme |
---|---|---|
Compound A | 0.04 ± 0.01 | COX-2 |
Compound B | 0.04 ± 0.02 | COX-1 |
These findings suggest that the compound may effectively suppress inflammatory responses.
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Key modifications in the chemical structure can lead to enhanced potency and selectivity:
- Substituent Variations : Altering the chloromethoxy group can affect binding affinity to target proteins.
- Ring Modifications : Changes in the piperidine or triazole rings may influence pharmacokinetics and bioavailability.
- Linker Length : Adjusting the length of the alkyl chain connecting the triazole to the piperidine can impact activity.
Properties
Molecular Formula |
C21H25ClN6O2 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN6O2/c1-13(2)20-25-24-18-6-7-19(26-28(18)20)27-10-8-14(9-11-27)21(29)23-15-4-5-17(30-3)16(22)12-15/h4-7,12-14H,8-11H2,1-3H3,(H,23,29) |
InChI Key |
DBSGSQJTNUJAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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